Netupitant metabolite Monohydroxy Netupitant

Vue d'ensemble

Description

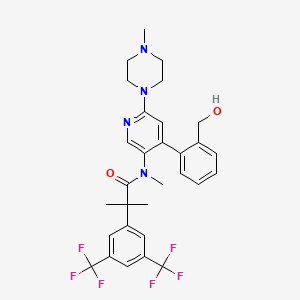

Monohydroxy Netupitant is the metabolite of Netupitant . It is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist . It is achiral and orally active . The molecular formula is C30H32F6N4O2 and the molecular weight is 594.59 .

Synthesis Analysis

Netupitant is extensively metabolized to form three major metabolites: desmethyl derivative, N-oxide derivative, and OH-methyl derivative . Metabolism is primarily mediated by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .Molecular Structure Analysis

The molecular structure of Monohydroxy Netupitant is represented by the formula C30H32F6N4O2 . The molecular weight is 594.59 .Chemical Reactions Analysis

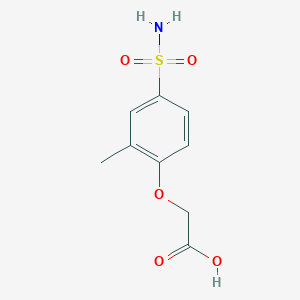

The oxidative metabolization pattern of netupitant was simulated using an electrochemically driven method . Most of the known enzyme-mediated reactions occurring in the liver (i.e., N-dealkylation, hydroxylation, and N-oxidation) were successfully mimicked by the electrolytic cell using a boron-doped diamond working electrode .Physical And Chemical Properties Analysis

Monohydroxy Netupitant is a solid powder . It is soluble at 10 mM in DMSO . It should be stored in a -20°C freezer .Applications De Recherche Scientifique

Metabolization and Pharmacokinetics

Netupitant undergoes extensive metabolism in the liver, resulting in several metabolites, including monohydroxy netupitant (M3). The study of these metabolites provides insights into the drug's pharmacokinetic profile and its elimination pathways, crucial for optimizing therapeutic efficacy and safety. For instance, a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) study revealed that netupitant is primarily eliminated via the fecal route, with monohydroxy netupitant being one of the main circulating metabolites. This knowledge is essential for understanding the drug's bioavailability and systemic clearance, as well as for identifying any potential drug-drug interactions or metabolic pathways that could influence treatment outcomes (Giuliano et al., 2012).

Simulation of Oxidative Metabolization

The oxidative metabolization pattern of netupitant has been studied to simulate its intensive hepatic biotransformation. An electrochemically driven method successfully mimicked liver enzyme-mediated reactions, such as N-dealkylation, hydroxylation (leading to the formation of monohydroxy netupitant), and N-oxidation. This approach not only identified previously unknown metabolites but also provided a novel method for synthesizing oxidation products for further in vitro and in vivo studies. Such research highlights the importance of understanding the metabolic pathways of netupitant, including the role of monohydroxy netupitant, in developing therapeutic strategies and predicting side effects or drug-drug interactions (Chira et al., 2021).

Mécanisme D'action

Target of Action

Monohydroxy Netupitant, also known as the metabolite of Netupitant, is a highly selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor located in the central and peripheral nervous system, which plays a crucial role in mediating pain perception, behavioral stress, and emesis .

Mode of Action

Monohydroxy Netupitant acts by competitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P . This interaction prevents the activation of the NK1 receptor, which is primarily involved in the induction of vomiting .

Biochemical Pathways

The primary biochemical pathway affected by Monohydroxy Netupitant is the neurokinin pathway . By blocking the NK1 receptor, Monohydroxy Netupitant inhibits the binding of substance P, a key neurotransmitter in this pathway . Substance P is involved in various physiological processes, including pain perception and the stress response. By inhibiting its action, Monohydroxy Netupitant can effectively prevent chemotherapy-induced nausea and vomiting .

Result of Action

The primary result of Monohydroxy Netupitant’s action is the prevention of acute and delayed vomiting and nausea associated with cancer chemotherapy, including highly emetogenic chemotherapy . By blocking the NK1 receptor, Monohydroxy Netupitant inhibits the action of substance P, thereby preventing the induction of the vomiting reflex .

Safety and Hazards

Orientations Futures

Netupitant/palonosetron (NEPA; Akynzeo®), available in oral and intravenous (IV) formulations, is a fixed-dose combination of the neurokinin 1 (NK1) receptor antagonist netupitant (or the prodrug, fosnetupitant, in the IV formulation) and the second-generation serotonin 3 (5-HT3) receptor antagonist palonosetron . It is indicated for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) in adults . In clinical trials, (fos)netupitant/palonosetron plus dexamethasone was associated with high complete response rates (no emesis and no rescue medication) in the acute, delayed and overall phases in patients receiving highly or moderately emetogenic chemotherapy, with efficacy maintained over multiple cycles . Both the oral and IV formulations of the drug combination are well tolerated . The fixed-dose combination is concordant with guideline recommendations and provides a simple and convenient option for prophylaxis against acute and delayed CINV in patients receiving highly or moderately emetogenic chemotherapy .

Propriétés

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O2/c1-28(2,20-13-21(29(31,32)33)15-22(14-20)30(34,35)36)27(42)39(4)25-17-37-26(40-11-9-38(3)10-12-40)16-24(25)23-8-6-5-7-19(23)18-41/h5-8,13-17,41H,9-12,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGOZHKFGSQBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3CO)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

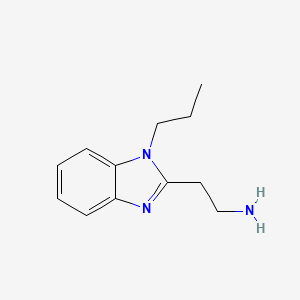

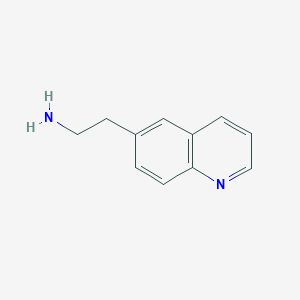

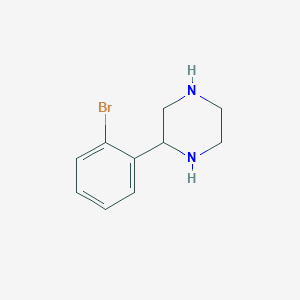

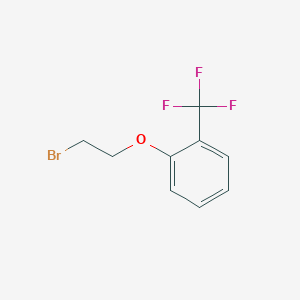

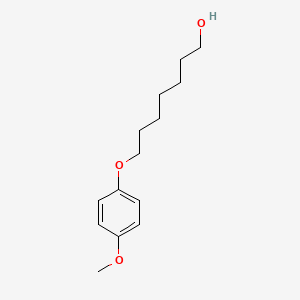

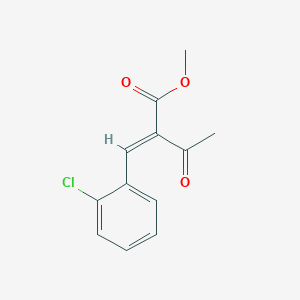

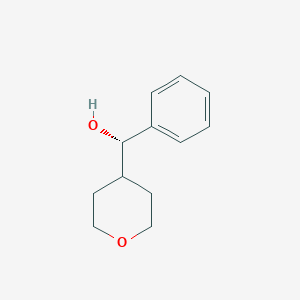

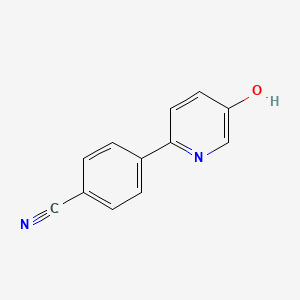

Synthesis routes and methods

Procedure details

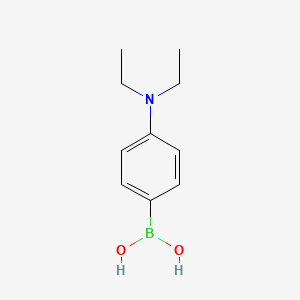

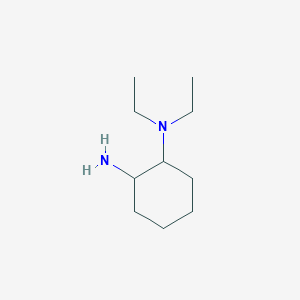

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)

![9H-Carbazole, 9-[4-(10-phenyl-9-anthracenyl)phenyl]-](/img/structure/B3166373.png)

![4-(hydroxyamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3166399.png)